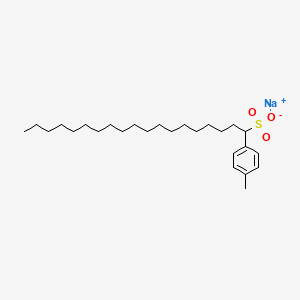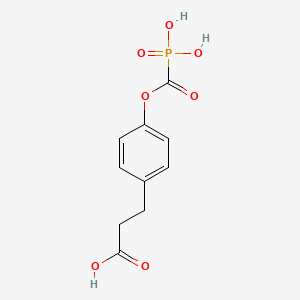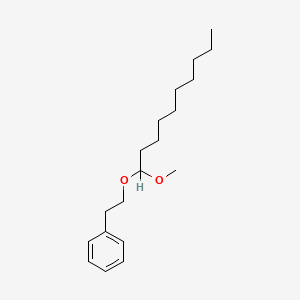
(2-((1-Methoxydecyl)oxy)ethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((1-Methoxydecyl)oxy)ethyl)benzene: is an organic compound that features a benzene ring substituted with a (2-((1-methoxydecyl)oxy)ethyl) group. This compound is part of a broader class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-((1-Methoxydecyl)oxy)ethyl)benzene typically involves the reaction of benzene with a suitable alkylating agent. One possible route could be the etherification of benzene with (2-((1-methoxydecyl)oxy)ethyl) chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions would likely include an inert atmosphere and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale etherification reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: (2-((1-Methoxydecyl)oxy)ethyl)benzene can undergo oxidation reactions, potentially forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions might yield the corresponding alkane derivatives.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in organic synthesis.
- Potential precursor for more complex molecules.
Biology:
- May be studied for its interactions with biological molecules.
- Potential use in drug discovery and development.
Medicine:
- Could be explored for pharmacological properties.
- Possible applications in the development of therapeutic agents.
Industry:
- Utilized in the manufacture of specialty chemicals.
- Potential applications in materials science and polymer production.
作用机制
(2-((1-Methoxydecyl)oxy)ethyl)benzene: can be compared with other alkylated benzene derivatives, such as ethylbenzene, propylbenzene, and butylbenzene.
Uniqueness: The presence of the (2-((1-methoxydecyl)oxy)ethyl) group imparts unique chemical and physical properties, potentially influencing its reactivity and applications.
相似化合物的比较
- Ethylbenzene
- Propylbenzene
- Butylbenzene
- (2-((1-Methoxyethyl)oxy)ethyl)benzene
属性
CAS 编号 |
93894-22-5 |
|---|---|
分子式 |
C19H32O2 |
分子量 |
292.5 g/mol |
IUPAC 名称 |
2-(1-methoxydecoxy)ethylbenzene |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-12-15-19(20-2)21-17-16-18-13-10-9-11-14-18/h9-11,13-14,19H,3-8,12,15-17H2,1-2H3 |
InChI 键 |
XLUFTQHSDFJRJC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(OC)OCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


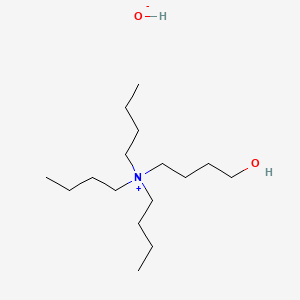

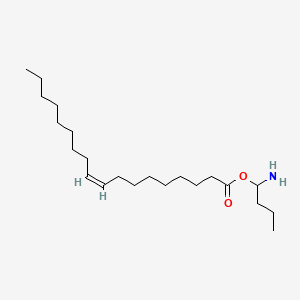

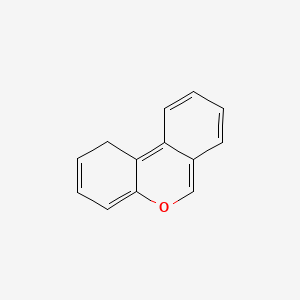
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

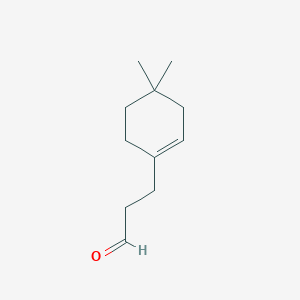
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)
